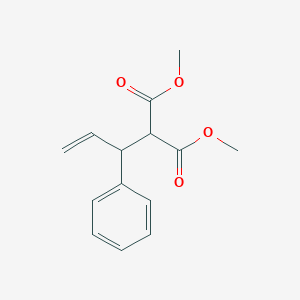![molecular formula C21H20N2O3S B8555099 N,N-Diethyl-2-phenylnaphtho[1,2-d][1,3]oxazole-5-sulfonamide](/img/structure/B8555099.png)
N,N-Diethyl-2-phenylnaphtho[1,2-d][1,3]oxazole-5-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N,N-Diethyl-2-phenylnaphtho[1,2-d][1,3]oxazole-5-sulfonamide is a complex organic compound that belongs to the class of oxazole derivatives. This compound is characterized by its unique structure, which includes a naphthalene ring fused with an oxazole ring and a sulfonamide group. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-2-phenylnaphtho[1,2-d][1,3]oxazole-5-sulfonamide typically involves the reaction of naphthols with amines in the presence of an oxidizing agent such as TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl). This method allows for the construction of the naphthoxazole skeleton with high functional group tolerance . The reaction conditions often include mild temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions: N,N-Diethyl-2-phenylnaphtho[1,2-d][1,3]oxazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.
Major Products: The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted naphthoxazole compounds .
科学的研究の応用
N,N-Diethyl-2-phenylnaphtho[1,2-d][1,3]oxazole-5-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential biological activities, including antibacterial and antifungal properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: It is used in the development of advanced materials, such as naphthoxazole-doped polymers, which have applications in electronics and photonics.
作用機序
The mechanism of action of N,N-Diethyl-2-phenylnaphtho[1,2-d][1,3]oxazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic pathways. Additionally, the compound’s ability to form hydrogen bonds and π-π interactions with biological molecules contributes to its biological activity .
類似化合物との比較
Naphthoxazole: A closely related compound with similar structural features but lacking the sulfonamide group.
Sulfonamide Derivatives: Compounds like sulfamethoxazole and sulfadiazine, which also contain the sulfonamide group but differ in their overall structure and biological activity.
Uniqueness: N,N-Diethyl-2-phenylnaphtho[1,2-d][1,3]oxazole-5-sulfonamide stands out due to its unique combination of a naphthoxazole skeleton and a sulfonamide group, which imparts distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to other similar compounds .
特性
分子式 |
C21H20N2O3S |
|---|---|
分子量 |
380.5 g/mol |
IUPAC名 |
N,N-diethyl-2-phenylbenzo[e][1,3]benzoxazole-5-sulfonamide |
InChI |
InChI=1S/C21H20N2O3S/c1-3-23(4-2)27(24,25)19-14-18-20(17-13-9-8-12-16(17)19)22-21(26-18)15-10-6-5-7-11-15/h5-14H,3-4H2,1-2H3 |
InChIキー |
ZCADBWAQZMWEHW-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C3=CC=CC=C31)N=C(O2)C4=CC=CC=C4 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
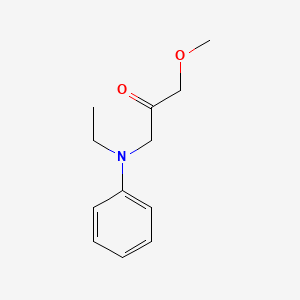
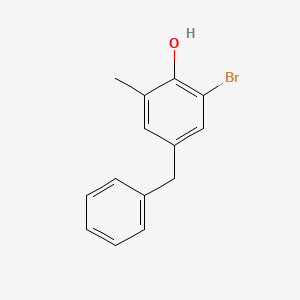
![Hexanoic acid, 6-cyano-5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-oxo-, 1,1-dimethylethyl ester, (R)-(9CI)](/img/structure/B8555042.png)
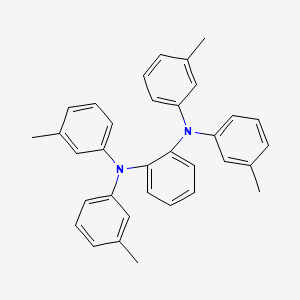
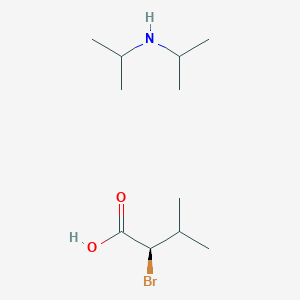
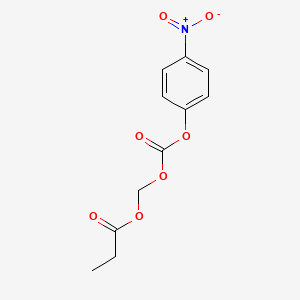
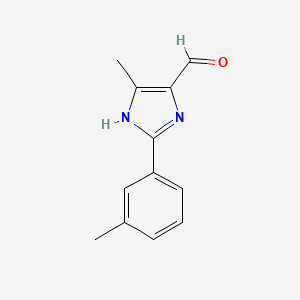
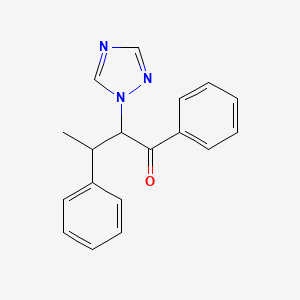
![4-[(2-Hydroxyethyl)thio]-2-methyl-2-butanol](/img/structure/B8555081.png)
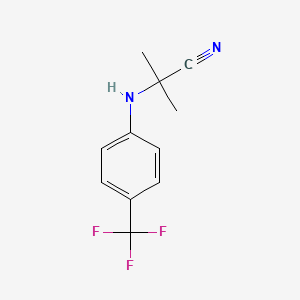
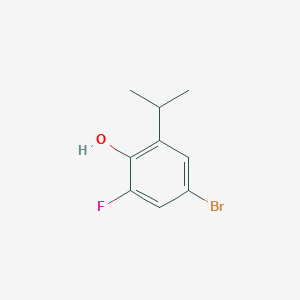
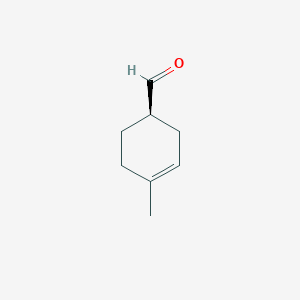
![Carbamic acid,[2-amino-4-chloro-5-[methyl(1-methylethyl)amino]phenyl]-,1,1-dimethylethyl ester](/img/structure/B8555107.png)
